molecular formula C23H33NO2 B14068869 2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 102580-79-0

2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione

Katalognummer: B14068869
CAS-Nummer: 102580-79-0
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: QJHJRWBTIGJOAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethylamino group, a tetramethyl-octahydronaphthalene moiety, and a cyclohexa-diene-quinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps:

    Formation of the Tetramethyl-Octahydronaphthalene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethylamino Group: This can be achieved through nucleophilic substitution reactions using ethylamine.

    Formation of the Cyclohexa-Diene-Quinone Core: This step involves the oxidation of a suitable precursor to form the quinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The quinone core can undergo further oxidation

Eigenschaften

CAS-Nummer

102580-79-0

Molekularformel

C23H33NO2

Molekulargewicht

355.5 g/mol

IUPAC-Name

2-[(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-5-(ethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C23H33NO2/c1-6-24-18-13-19(25)17(12-20(18)26)14-23(5)16(3)10-11-22(4)15(2)8-7-9-21(22)23/h8,12-13,16,21,24H,6-7,9-11,14H2,1-5H3

InChI-Schlüssel

QJHJRWBTIGJOAV-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC(=O)C(=CC1=O)CC2(C(CCC3(C2CCC=C3C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.